2-Methylheptanamide

Description

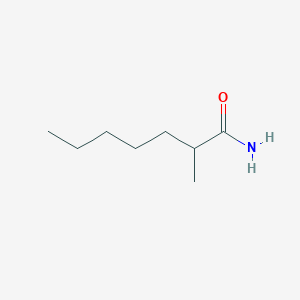

2-Methylheptanamide (CAS 4164-91-4) is an aliphatic amide with the molecular formula C₈H₁₇NO and an approximate molecular weight of 143.23 g/mol (calculated from atomic weights). Its structure features a seven-carbon chain with a methyl group at the second position and a terminal amide group (-CONH₂).

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-methylheptanamide |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) |

InChI Key |

DEOUZFWSQWEPGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(=O)N |

Synonyms |

2-methylheptanamide methylpentylacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-Methylheptanamide, such as amide bonds, alkyl chains, or branching:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 4164-91-4 | C₈H₁₇NO | ~143.23 | Primary amide, branched alkyl |

| Ethylphenidate Hydrochloride | 19716-79-1 | C₁₄H₁₉NO₂·HCl | ~269.76 | Ester, tertiary amine (salt) |

| N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide | - | C₁₃H₂₉N₃O | 243.39 | Amide, tertiary amine |

| Ethyl 2-acetylheptanoate | 24317-94-0 | C₁₁H₂₀O₃ | 200.28 | Ester, ketone |

Key Observations:

- Branching vs.

- Functional Groups: Unlike esters (e.g., Ethyl 2-acetylheptanoate), amides exhibit greater hydrolytic stability due to stronger resonance stabilization .

- Amino Modifications: N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide contains tertiary amines, enhancing basicity and solubility in acidic environments compared to this compound .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: this compound’s logP is likely lower than Ethyl 2-acetylheptanoate due to the amide’s polarity but higher than N-[2-(Dimethylamino)ethyl]heptanamide, which has ionizable amines .

- Bioavailability : The amide group in this compound may hinder rapid absorption compared to esters, which are more prone to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.